molecular formula C8H18Cl2N2 B1524797 (1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride CAS No. 1609403-25-9

(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride

Cat. No. B1524797
M. Wt: 213.15 g/mol
InChI Key: REJXNBNPHGZOIV-UHFFFAOYSA-N
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Description

“(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1609403-25-9 . It has a molecular weight of 213.15 . The compound is typically stored at room temperature and is available in solid form .


Physical And Chemical Properties Analysis

“(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride” is a solid at room temperature . It has a molecular weight of 213.15 . More detailed physical and chemical properties would require experimental determination or computational modeling.

Scientific Research Applications

Neuroleptic Properties and Dopamine Receptor Interaction

The compound was found to exhibit potent neuroleptic properties, specifically as an antagonist for peripheral D2-dopamine receptors. It showed significant inhibitory effects on various dopamine-induced behaviors, with an increased activity compared to other neuroleptics like haloperidol and metoclopramide. This highlights its potential as a drug with fewer side effects for treating psychosis. Additionally, it was identified as a potent inhibitor for dopamine-sensitive adenylate cyclase, selectively blocking dopamine D1 receptor binding while having a minimal effect on D2 receptor binding (Usuda et al., 1981) (Usuda et al., 2004).

Enantioselective Synthesis and Pharmaceutical Potential

The compound's enantioselective synthesis processes have been developed, suggesting its importance in the pharmaceutical field. For instance, it's related to potent members of the quinolonecarboxylic acid class of antibacterial agents, where different enantiomers show varying levels of activity against aerobic and anaerobic bacteria (Rosen et al., 1988). Also, enantioselective synthesis processes have been established for producing conformationally restricted homophenylalanine analogs, indicating its structural significance in synthesizing complex bioactive compounds (Demir et al., 2004).

Structural and Chemical Synthesis Applications

It plays a role in the structural formation of various complex chemical compounds. For instance, derivatives of the compound have been synthesized for developing highly substituted spiropyrrolidines through regioselective cycloaddition reactions (Subramaniyan & Raghunathan, 2001). Furthermore, it's involved in the synthesis of chlorinated tetracyclic compounds, indicating its utility in creating complex molecular structures with potential pharmacological activities (Karama et al., 2016).

properties

IUPAC Name

(1-cyclopropylpyrrolidin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-5-7-3-4-10(6-7)8-1-2-8;;/h7-8H,1-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJXNBNPHGZOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride
Reactant of Route 2
(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride
Reactant of Route 3
(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride
Reactant of Route 4
(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride
Reactant of Route 5
(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride
Reactant of Route 6
(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride

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